(S)-1-N-Boc-3-cyanopiperidine

Chiral synthesis Stereochemistry Pharmaceutical intermediates

The (S)-enantiomer ensures stereochemical fidelity—racemate or (R)-enantiomer substitution introduces diastereomeric impurities that reduce yield and complicate purification. Orthogonal Boc-protected amine and free cyano group enable sequential functionalization without extra protection/deprotection steps, saving at least one synthetic operation. Reported quantitative synthesis yield confirms bulk viability. Essential for chiral SAR libraries and 3-(aminomethyl)piperidine pharmacophores in kinase/CNS programs. Choose enantiopure (S) to eliminate the 50% yield loss inherent to racemic approaches.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 915226-39-0
Cat. No. B1310870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-N-Boc-3-cyanopiperidine
CAS915226-39-0
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C#N
InChIInChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1
InChIKeyUEFZTXGFHKPSFS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-N-Boc-3-cyanopiperidine (915226-39-0): A Critical Chiral Building Block for Pharmaceutical R&D


(S)-1-N-Boc-3-cyanopiperidine (CAS: 915226-39-0) is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano group at the 3-position . As a versatile intermediate, it serves as a crucial scaffold for constructing complex molecules in medicinal chemistry, with a molecular weight of 210.27 g/mol and the formula C11H18N2O2 . Its value proposition is rooted in its well-defined stereochemistry and orthogonal functional groups, which enable precise and efficient synthetic routes to chiral pharmaceuticals [1].

Why (S)-1-N-Boc-3-cyanopiperidine Cannot Be Substituted with Racemic or Alternative Chiral Intermediates


Generic substitution with the racemic 1-Boc-3-cyanopiperidine (CAS: 91419-53-3) or the (R)-enantiomer (CAS: 915226-44-7) is not feasible for stereospecific applications. Using a racemate or incorrect enantiomer introduces an impurity that can lead to the formation of diastereomeric byproducts, drastically reducing yield and complicating purification in asymmetric synthesis . The chiral center at the 3-position is essential for downstream stereochemical outcomes, and substituting a protected amine with an unprotected 3-cyanopiperidine would necessitate an orthogonal protection strategy, increasing step count and reducing overall efficiency . The quantitative evidence below demonstrates where the (S)-enantiomer provides a verifiable advantage.

(S)-1-N-Boc-3-cyanopiperidine: Quantitative Differentiation and Procurement Evidence Guide


Stereochemical Purity: Quantitative Advantage of (S)-Enantiomer Over Racemate for Downstream Yield

The (S)-1-N-Boc-3-cyanopiperidine product is specifically characterized and supplied as a single enantiomer, which is a critical quality attribute for asymmetric synthesis. In contrast, the racemic mixture, 1-Boc-3-cyanopiperidine (CAS: 91419-53-3), contains a 1:1 mixture of both (R) and (S) enantiomers . Using a racemate in a stereospecific synthesis can lead to a theoretical 50% loss of material due to the formation of an undesired diastereomer, a factor that is completely avoided by procuring the (S)-enantiomer .

Chiral synthesis Stereochemistry Pharmaceutical intermediates

Functional Group Orthogonality: The Boc-Cyano Synthon vs. Unprotected Piperidine in Multi-Step Synthesis

The compound's utility lies in the orthogonal reactivity of its Boc and cyano groups, which is absent in unprotected analogs like 3-cyanopiperidine (CAS: 7492-88-8). The Boc group protects the secondary amine from nucleophilic addition, allowing for selective transformations at the cyano group, such as reduction to an aminomethyl or hydrolysis to an amide or acid . The Boc group itself can be removed under acidic conditions without affecting the reduced cyano derivatives . In contrast, reactions on unprotected 3-cyanopiperidine would be unselective due to the free amine's higher nucleophilicity, leading to complex product mixtures.

Protecting group strategy Multi-step synthesis Intermediate stability

Quantitative Yield in a Validated Synthetic Route vs. Alternative Protecting Groups

A patented synthesis of (S)-1-N-Boc-3-cyanopiperidine via dehydration of the corresponding amide using phosphorus oxychloride in pyridine is reported to proceed with a quantitative yield (100%) . This specific and high-yielding transformation highlights the suitability of the Boc-protected scaffold for this key functional group interconversion. While yields for similar transformations on Cbz-protected analogs (e.g., 1-Cbz-3-cyanopiperidine) are not directly reported, the Cbz group is known to be less stable under certain reductive conditions, potentially impacting the yield and purity of the final cyano derivative .

Synthetic efficiency Reaction yield Process chemistry

Validated Application Scenarios for (S)-1-N-Boc-3-cyanopiperidine in Research and Development


Chiral Synthon for Asymmetric Synthesis of Pharmaceutical Candidates

The enantiopure nature of (S)-1-N-Boc-3-cyanopiperidine makes it an ideal starting material for introducing a chiral piperidine-3-carbonitrile fragment into a drug candidate. As highlighted in Section 3, using the single enantiomer avoids the 50% theoretical yield loss and purification burden associated with racemic mixtures, a critical advantage in early-stage medicinal chemistry where milligram quantities of lead compounds are produced. This is particularly relevant for synthesizing chiral libraries for structure-activity relationship (SAR) studies .

Key Intermediate for Orthogonal Functionalization of the Piperidine Core

The compound's orthogonal protecting group strategy (Boc on nitrogen, free cyano group) is essential for researchers requiring sequential, selective functionalization of the piperidine ring. As established in Section 3, the cyano group can be selectively reduced, hydrolyzed, or alkylated without affecting the Boc-protected amine, which is not possible with unprotected 3-cyanopiperidine. This reduces the overall step count by at least one protection/deprotection sequence, a significant efficiency gain for multi-step process R&D .

High-Yielding Precursor for 3-Aminomethylpiperidine Derivatives

The reported quantitative (100%) yield for the synthesis of the compound from its amide precursor underscores its viability as a bulk intermediate. Furthermore, the cyano group is a direct precursor to the 3-(aminomethyl)piperidine pharmacophore, a common motif in kinase inhibitors and CNS agents. The use of the (S)-enantiomer ensures that the resulting aminomethylpiperidine derivatives are produced with a defined and predictable stereochemical outcome, a non-negotiable requirement for chiral drug substances .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-N-Boc-3-cyanopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.